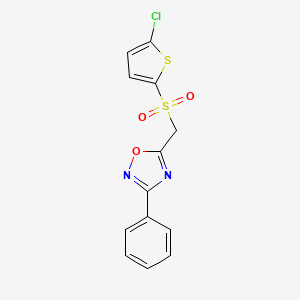
5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of thiophene, sulfonyl, and oxadiazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole typically involves multiple steps. One common approach starts with the chlorination of thiophene to produce 5-chlorothiophene-2-carboxylic acid. This intermediate is then subjected to sulfonylation using appropriate sulfonyl chlorides to yield 5-chlorothiophen-2-yl sulfonyl chloride. The sulfonyl chloride is then reacted with a suitable nucleophile, such as methylamine, to form the sulfonamide. Finally, the oxadiazole ring is constructed through cyclization reactions involving hydrazine derivatives and carboxylic acid derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or nitrating agents can be employed under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors
作用機序
The mechanism of action of 5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets can vary depending on the specific application and the biological system involved .
類似化合物との比較
Similar Compounds
- 5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)furan-2-carboxylic acid
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
Uniqueness
5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole is unique due to its combination of thiophene, sulfonyl, and oxadiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
生物活性
5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
Chemical Formula: C₁₃H₉ClN₂O₃S₂
Molecular Weight: 340.8 g/mol
CAS Number: 1105225-34-0
The compound features a complex structure that includes a chlorothiophene moiety, a sulfonyl group, and an oxadiazole ring. This unique configuration may influence its biological activity and interaction with various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives, including our compound of interest. For instance:
- Cytotoxicity Against Cancer Cell Lines: The compound exhibited significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated IC₅₀ values in the micromolar range for human breast adenocarcinoma (MCF-7), melanoma (MEL-8), and acute lymphoblastic leukemia (CEM-13) cells. Notably, it showed greater activity than doxorubicin in some tests .
| Cell Line | IC₅₀ (µM) | Reference Compound |
|---|---|---|
| MCF-7 | 0.65 | Doxorubicin |
| MEL-8 | 2.41 | Doxorubicin |
| CEM-13 | Sub-micromolar | N/A |
The mechanism underlying the biological activity of this compound involves:
- Induction of Apoptosis: Flow cytometry assays indicated that the compound induces apoptosis in cancer cells through activation of the p53 pathway and caspase cleavage .
- Enzyme Inhibition: The sulfonyl group may enhance binding affinity to specific enzymes or receptors involved in cancer progression, leading to inhibition of tumor growth.
Case Studies
- Study on MCF-7 Cells:
- Selectivity Against Cancerous Cells:
Research Findings
Research has shown that modifications to the oxadiazole structure can significantly impact biological activity. For example:
- Structural Variations: Compounds with different substituents on the oxadiazole ring displayed varying degrees of cytotoxicity and selectivity against different cancer types .
| Compound Variation | IC₅₀ (µM) | Selectivity |
|---|---|---|
| 5-(1-(5-Chlorothiophen-2-yl)sulfonyl)azetidin | 0.85 | High |
| 5-(1-(5-Bromothiophen-2-yl)sulfonyl)azetidin | 1.20 | Moderate |
特性
IUPAC Name |
5-[(5-chlorothiophen-2-yl)sulfonylmethyl]-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3S2/c14-10-6-7-12(20-10)21(17,18)8-11-15-13(16-19-11)9-4-2-1-3-5-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAFVMYDNDDXPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














